Tiamulin hydrogen fumarate is a semi-synthetic antibiotic belonging to the pleuromutilin class of antibiotics. [] It is derived from pleuromutilin, a naturally occurring antibiotic extracted from the mushroom Pleurotus mutilus (Fr.) Sacc. and Pleurotus Passeckerianus Pil. [] Tiamulin exhibits stronger antibacterial properties compared to its natural precursor, pleuromutilin. [] For an extended period, tiamulin was the sole pleuromutilin antibiotic employed exclusively in veterinary medicine. [] Recently, two additional pleuromutilin antibiotics have emerged: valnemulin for veterinary use and retapamulin for human use in treating dermatological infections. []
The synthesis of tiamulin has been the subject of various studies aimed at improving yield and safety. Two notable methods include:
The molecular formula of tiamulin is C28H47NO4S, with a molecular weight of approximately 485.75 g/mol. Its structure features:
The three-dimensional conformation allows it to effectively bind to the ribosomal site, inhibiting protein synthesis in bacteria.
Tiamulin undergoes various chemical reactions during its synthesis and metabolism:
Tiamulin exerts its antibacterial effects primarily through:
Tiamulin possesses several notable physical and chemical properties:
Key properties include:
Tiamulin's primary applications are found in veterinary medicine:
Tiamulin is a semisynthetic antibiotic belonging to the pleuromutilin class, derived from the diterpene natural product pleuromutilin. Pleuromutilin was first isolated in the 1950s from the basidiomycete fungus Pleurotus mutilis (later reclassified as Clitopilus passeckerianus) [9]. Chemical modification of the mutilin core structure aimed to enhance antimicrobial potency and pharmacokinetic properties. Tiamulin, specifically, was developed through the addition of a sulfur-containing side chain (2-diethylaminoethylthioacetate) at the C14 position of the mutilin scaffold [1] [6]. This modification significantly improved its antibacterial activity and bioavailability in target species.
Tiamulin is classified as a diterpenoid antibiotic due to its core tricyclic structure characteristic of diterpenes. Chemically, it is designated as [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.0¹⁸]tetradecan-6-yl] 2-{[2-(diethylamino)ethyl]sulfanyl}acetate [1]. Its molecular formula is C₂₈H₄₇NO₄S, with a molecular weight of 493.74 g/mol [1] [8]. The compound is typically administered as the hydrogen fumarate salt to improve stability and water solubility [2].
Table 1: Key Chemical Identifiers of Tiamulin
Property | Value |
---|---|
CAS Registry Number | 55297-95-5 |
IUPAC Name | [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.0¹⁸]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate |
Molecular Formula | C₂₈H₄₇NO₄S |
Molecular Weight | 493.74 g/mol |
Structure Type | Semisynthetic pleuromutilin derivative |
Salt Form | Hydrogen fumarate |
The pharmacological activity of tiamulin is intimately linked to its three-dimensional structure. The molecule features a rigid mutilin core composed of fused 5-, 6-, and 8-membered rings, which provides a stable platform for ribosomal binding. The extended thioether side chain (containing a tertiary amine) penetrates deeply into the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit [6] [8]. Crystallographic studies (e.g., PDB entries 1XBP, 8CGV) confirm that tiamulin binds in a pocket overlapping the A-site and P-site tRNA binding locations, directly inhibiting peptide bond formation [1] [8].
Tiamulin exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, coagulase-negative staphylococci), anaerobic pathogens (e.g., Brachyspira hyodysenteriae), and mycoplasmas [2] [4] [10]. Its spectrum stems from its ability to disrupt protein synthesis at the ribosomal level, with MIC values typically ≤1 µg/mL for susceptible organisms [9] [10]. Notably, tiamulin retains efficacy against some bacterial strains resistant to macrolides, lincosamides, and tetracyclines due to its distinct binding mechanism [6] [10].
Table 2: In Vitro Activity of Tiamulin Against Veterinary Pathogens
Bacterial Species | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (µg/mL) | Test Medium |
---|---|---|---|
Staphylococcus aureus | 2 | ≤4 (Susceptible) | Mueller-Hinton Agar |
Pasteurella multocida | 32 | ≤4 (Susceptible) | Mueller-Hinton Agar |
Actinobacillus pleuropneumoniae | 16 | ≤16 (Susceptible) | Veterinary Fastidious Medium |
Brachyspira hyodysenteriae | 0.25–0.5 | ≤4 (Susceptible) | Specialized Anaerobic Media |
Mycoplasma spp. | ≤0.5 | ≤1 (Susceptible) | Broth Microdilution |
Data compiled from standardized NCCLS methods [4] [10]
Resistance mechanisms involve mutations in ribosomal protein L3 and 23S rRNA (notably at positions 2032, 2055, 2447, 2504 in E. coli numbering), which reduce drug binding affinity [6] [10]. The emergence of resistance in Brachyspira spp. and Staphylococci has been documented, necessitating susceptibility testing for clinical guidance [10].
Tiamulin is approved exclusively for veterinary use under stringent regulatory oversight. Key regulatory milestones include:
Regulatory harmonization remains challenging, with variations in approved species, indications, and feed concentrations across jurisdictions. These frameworks prioritize mitigating antimicrobial resistance while ensuring efficacy for targeted veterinary therapies.
Table 3: Regulatory Status of Tiamulin in Key Regions
Region | Approved Species | Approved Indications | Category | Key Restrictions |
---|---|---|---|---|
USA (FDA) | Swine, Poultry | Swine dysentery, proliferative enteropathy, respiratory diseases | Category II (VFD) | Production claims prohibited (2012) |
EU (EMA) | Swine, Poultry, Rabbits | Dysentery, enzootic pneumonia, A. pleuropneumoniae | Prescription-only | Growth promotion banned |
Canada | Swine, Poultry | Similar to FDA indications | Category II | Requires veterinary prescription |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7